molecular formula C16H21N3O2S B2930424 5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 1448077-50-6

5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2930424
CAS No.: 1448077-50-6
M. Wt: 319.42
InChI Key: QSDZXGDYOKFDJH-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a piperidin-4-ylmethyl group, which is further substituted at the piperidine nitrogen with a thiophen-3-ylmethyl group. Its design incorporates heterocyclic elements (isoxazole, piperidine, thiophene) commonly seen in ligands for G-protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

5-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-15(9-18-21-12)16(20)17-8-13-2-5-19(6-3-13)10-14-4-7-22-11-14/h4,7,9,11,13H,2-3,5-6,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDZXGDYOKFDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide, identified by its CAS number 1234888-12-0, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₂S
Molecular Weight319.4 g/mol
CAS Number1234888-12-0
SMILES RepresentationCc1cc(C(=O)NCC2CCN(Cc3ccsc3)CC2)no1

The structure includes a thiophene ring, a piperidine moiety, and an isoxazole core, which may contribute to its biological activity.

Research indicates that compounds with similar structures may act on various biological pathways. The isoxazole moiety is often associated with modulation of neurotransmitter systems and has been linked to anti-inflammatory and analgesic effects. The piperidine ring can enhance the binding affinity of the compound to specific receptors, potentially influencing neuropharmacological outcomes.

1. Antidiabetic Potential

Studies have highlighted the role of G protein-coupled receptors (GPCRs) in glucose metabolism. The compound may act as a GPR40 agonist, which is known to enhance insulin secretion in response to glucose levels. This mechanism was elucidated in research focusing on structurally modified fatty acids that activate GPR40, leading to increased intracellular calcium mobilization and protein kinase C activation .

3. Antimicrobial Properties

Research into related piperidine derivatives indicates that modifications can lead to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-donating or withdrawing groups on the piperidine ring can further enhance antimicrobial activity.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to 5-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide:

  • GPR40 Agonism : A study showed that specific structural modifications led to compounds with potent GPR40 agonist activity, resulting in improved insulin secretion in vitro and in vivo .
  • NNRTI Activity : Research on thiophene-substituted compounds revealed their ability to inhibit HIV reverse transcriptase effectively, suggesting that similar modifications could enhance the antiviral profile of related compounds .
  • Antimicrobial Efficacy : A comprehensive evaluation of piperidine derivatives demonstrated significant antibacterial effects, highlighting the importance of substituent positioning on biological activity .

Comparison with Similar Compounds

5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide (CAS 1421585-19-4)

  • Structural Differences : Replaces the methyl group at isoxazole position 5 with a cyclopropyl ring and substitutes the thiophen-3-ylmethyl group on piperidine with a 2-(methylthio)benzyl moiety.
  • Molecular Weight : 385.5 g/mol (vs. ~383.5 g/mol for the target compound, assuming similar substituents).
  • Implications : The cyclopropyl group may enhance metabolic stability compared to a methyl group, while the 2-(methylthio)benzyl substitution could increase lipophilicity and alter receptor binding kinetics .

3-(2-Chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide (CAS 2034469-76-4)

  • Structural Differences : Introduces a 2-chlorophenyl group at isoxazole position 3 and replaces the thiophen-3-ylmethyl group with a pyridin-3-yl substituent.
  • Molecular Weight : 410.9 g/mol.
  • Implications: The pyridine ring may confer improved water solubility compared to thiophene, while the 2-chlorophenyl group could enhance affinity for aromatic-rich binding pockets (e.g., in cannabinoid or opioid receptors) .

Isoxazole Carboxamides with Thiazole/Thiophene Substituents

5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

  • Structural Differences : Substitutes the piperidine-thiophene moiety with a 5-nitrothiazol-2-yl group and adds a phenyl ring at isoxazole position 3.
  • Key Data : Molecular weight 344.3 g/mol; nitro group may confer electrophilic reactivity or metabolic liabilities.
  • Implications : The nitro-thiazole group could enhance antibacterial or antiparasitic activity but may reduce CNS penetration due to polarity .

5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide

  • Synthetic Pathway : Synthesized via coupling 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine (60% yield).
  • Structural Simplicity : Lacks the piperidine-thiophene chain, reducing molecular weight (227.2 g/mol) and complexity.
  • Implications : Simplified structure may prioritize enzyme inhibition (e.g., kinases) over GPCR modulation .

Pharmacological and Functional Comparisons

Binding Affinity and Selectivity

  • However, substitutions like thiophene or pyridine may redirect activity toward cannabinoid receptors (CB1/CB2). For example, HU 210 and WIN 55212-2 show subtype selectivity (CB1 vs. CB2) based on substituent bulk and electronics .
  • Functional Assays : Piperidine-linked isoxazoles may inhibit cAMP accumulation (a hallmark of CB1/CB2 signaling) but lack ion channel modulation, as seen in CB1 vs. CB2 comparisons .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
Target Compound C₂₁H₂₅N₃O₂S ~383.5 ~3.1 Thiophen-3-ylmethyl, piperidine
5-cyclopropyl analog (CAS 1421585-19-4) C₂₁H₂₇N₃O₂S 385.5 ~3.8 Cyclopropyl, 2-(methylthio)benzyl
3-(2-Chlorophenyl) analog (CAS 2034469-76-4) C₂₂H₂₃ClN₄O₂ 410.9 ~3.5 2-Chlorophenyl, pyridin-3-yl
5-Methyl-N-(5-nitrothiazol-2-yl) derivative C₁₄H₁₀N₄O₄S 344.3 ~1.2 Nitrothiazole, phenyl

*logP estimated using fragment-based methods.

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